tert-Butyl cyanoacetate tert-Butyl cyanoacetate tert-Butyl Cyanoacetate acts as a reagent in the synthesis of histone methyltransferase inhibitors that functions as anti-cancer agents in humans.
tert-Butyl cyanoacetate undergoes functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines.

Brand Name: Vulcanchem
CAS No.: 1116-98-9
VCID: VC21075126
InChI: InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)4-5-8/h4H2,1-3H3
SMILES: CC(C)(C)OC(=O)CC#N
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

tert-Butyl cyanoacetate

CAS No.: 1116-98-9

Cat. No.: VC21075126

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl cyanoacetate - 1116-98-9

Specification

CAS No. 1116-98-9
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name tert-butyl 2-cyanoacetate
Standard InChI InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)4-5-8/h4H2,1-3H3
Standard InChI Key BFNYNEMRWHFIMR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CC#N
Canonical SMILES CC(C)(C)OC(=O)CC#N

Introduction

Chemical Identity and Structure

tert-Butyl cyanoacetate is an organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It contains a cyano group (C≡N) and a tert-butyl ester group connected to a methylene carbon. The compound is also known by several synonyms, including tert-butyl 2-cyanoacetate, cyanoacetic acid tert-butyl ester, and acetic acid, cyano-, 1,1-dimethylethyl ester .

Nomenclature and Identification

The compound is systematically identified through various chemical databases and nomenclature systems:

ParameterValue
CAS Number1116-98-9
IUPAC Nametert-butyl 2-cyanoacetate
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
MDL NumberMFCD00001938
InChI KeyBFNYNEMRWHFIMR-UHFFFAOYSA-N
SMILESC(OC(C)(C)C)(=O)CC#N
BRN1755933

Table 1: Chemical identifiers for tert-Butyl cyanoacetate

Physical and Chemical Properties

tert-Butyl cyanoacetate is characterized as a clear colorless to yellowish liquid with specific physical and chemical properties that determine its behavior in various reaction conditions and applications.

Physical Characteristics

The compound exists as a liquid at room temperature with the following physical properties:

PropertyValue
Physical StateClear colorless to yellow liquid
Boiling Point40-42°C at 0.1 mmHg or 67-68°C at 1.5 mmHg or 108°C
Density0.988 g/mL at 20°C
Refractive Index1.42
Flash Point91°C
SolubilityDifficult to mix with water
OdorOdorless

Table 2: Physical properties of tert-Butyl cyanoacetate

Chemical Properties

The chemical characteristics of tert-Butyl cyanoacetate are primarily defined by its functional groups:

PropertyValue
pKa3.21±0.10 (Predicted)
Functional GroupsNitrile (C≡N), tert-butyl ester
IR Spectrum1742 cm^-1 (ester CO), 2273 cm^-1 (CN)
ReactivityUndergoes functionalization, decarboxylation, and nucleophilic substitution

Table 3: Chemical properties of tert-Butyl cyanoacetate

The compound contains two reactive functional groups: the nitrile (cyano) group and the tert-butyl ester. The nitrile group serves as a versatile functional handle for various transformations, while the tert-butyl ester provides protection that can be selectively removed under acidic conditions .

Synthesis Methods

Several methods for synthesizing tert-Butyl cyanoacetate have been reported in the literature, with varying approaches depending on the available reagents and desired scale.

Synthesis from Cyanoacetic Acid and tert-Butanol

One of the most common methods involves the esterification of cyanoacetic acid with tert-butanol using appropriate coupling reagents:

Using DCC and DMAP

A highly efficient procedure involves the use of N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP):

"2-Cyanoacetic acid (1.701 g, 20 mmol) was suspended in acetonitrile (20 ml) and tert-butanol (2.391 ml, 25.00 mmol). To this, a solution of N,N′-Dicyclohexylcarbodiimide (4.54 g, 22.00 mmol) in DCM (22 ml) was added under stirring at RT. The reaction mixture was stirred for 30 minutes, then filtered through Celite, and the solvents were evaporated."

This method produces tert-Butyl cyanoacetate with complete conversion as indicated by proton NMR analysis .

Alternative Method with DCC

Another protocol specifies:

"Under argon, cyanoacetic acid (7.16 mmol) and t-butanol (6.51 mmol) are dissolved in anhydrous dichloromethane (30 mL) and cooled to 0°C. DCC (7.16 mmol) and DMAP (cat.) are added to the solution. The medium is stirred for 4 hours at 0°C and 1 h at room temperature. The reaction mixture is filtered, then concentrated under reduced pressure. The thereby obtained is purified by column chromatography (SiO2, 20% EtOAc/cyclohexane) in order to obtain the t-butyl ester as a colorless oil (86%)."

These synthesis methods highlight the utility of carbodiimide coupling agents in the esterification of cyanoacetic acid with tert-butanol to produce tert-Butyl cyanoacetate in good yields.

Purification Techniques

After synthesis, tert-Butyl cyanoacetate often requires purification to achieve the desired purity for further applications.

Column Chromatography

For smaller scale preparations, column chromatography can be employed using silica gel with appropriate solvent systems:

"The product... was purified by column chromatography (SiO2, 20% EtOAc/cyclohexane) in order to obtain the t-butyl ester as a colorless oil (86%)."

Quality Control

The purity of tert-Butyl cyanoacetate can be assessed using spectroscopic methods:

"The IR spectrum of a film should have bands at 1742 (ester CO) and 2273 (CN), but no band at ca 3500 broad (OH) cm^-1."

Additionally, proton NMR spectroscopy provides a reliable method for confirming the structure and purity:

"1H NMR (400 MHz, CDCl3) δ 3.37 (s, 2H), 1.50 (s, 9H)."

Spectroscopic Data

Spectroscopic data is crucial for structure confirmation and purity assessment of tert-Butyl cyanoacetate.

Nuclear Magnetic Resonance Spectroscopy

The proton NMR spectrum of tert-Butyl cyanoacetate displays characteristic signals:

"1H NMR (400 MHz, CDCl3) δ 3.37 (s, 2H), 1.50 (s, 9H)."

This spectrum shows two distinct signals: a singlet at 3.37 ppm corresponding to the methylene protons adjacent to both the cyano and carbonyl groups, and a singlet at 1.50 ppm from the nine protons of the tert-butyl group.

Infrared Spectroscopy

The IR spectrum of tert-Butyl cyanoacetate features characteristic absorption bands:

"The IR spectrum of a film should have bands at 1742 (ester CO) and 2273 (CN) cm^-1."

These diagnostic bands confirm the presence of the key functional groups in the molecule.

Applications in Chemical Synthesis

tert-Butyl cyanoacetate serves as an important building block in various synthetic applications due to its dual functionality.

Synthesis of Complex Molecules

The compound has several documented applications in organic synthesis:

Vinylogous Urea Synthesis

"tert-Butyl cyanoacetate is used in the synthesis of vinylogous urea."

Synthesis of tert-Butyl Phenylcyanoacrylates

"It is also used in the synthesis of tert-butyl phenylcyanoacrylates."

Nucleoside Synthesis

"It is also used as a new additive for the sugar nucleoside base coupling step en route to DAPD with improved β-selectivity."

Isoquinoline Synthesis

"tert-Butyl cyanoacetate undergoes functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines."

Reactions with Hypervalent Iodine Compounds

Recent literature suggests that tert-Butyl cyanoacetate can participate in reactions with hypervalent iodine(III) compounds:

"The reaction proceeds even when ethyl or tert-butyl groups are used instead of methyl groups in the ester moiety of the substrate... The proposed reaction mechanism...starts from the initial coordination of PhICl2 with the alkyne triple bond..."

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